

# Spectroscopic and Synthetic Overview of 4-(4-Methoxyphenoxy)benzaldehyde: An Illustrative Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B092629

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Note to the Reader: This technical guide addresses the spectroscopic and synthetic characterization of 4-(4-Methoxyphenoxy)benzaldehyde, a constitutional isomer of the requested topic, **2-(4-Methoxyphenoxy)benzaldehyde**. A comprehensive search of the available scientific literature did not yield a complete set of experimental spectroscopic data (FT-IR, UV-Vis,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR) or a specific, detailed synthesis protocol for **2-(4-Methoxyphenoxy)benzaldehyde**. Therefore, this document serves as an in-depth illustrative example, providing the type of detailed characterization requested for a closely related and well-documented compound. The experimental data and protocols presented herein are specific to 4-(4-Methoxyphenoxy)benzaldehyde and should not be directly extrapolated to its 2-substituted isomer.

## Introduction

4-(4-Methoxyphenoxy)benzaldehyde is an aromatic ether-aldehyde with potential applications in the synthesis of more complex organic molecules in the fields of medicinal chemistry and materials science. Its structural characterization is fundamental for its identification, purity assessment, and utilization in further synthetic endeavors. This guide provides a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution.

## Spectroscopic Characterization

The spectroscopic characterization of 4-(4-Methoxyphenoxy)benzaldehyde is crucial for confirming its molecular structure. The following sections summarize the key findings from Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(4-Methoxyphenoxy)benzaldehyde reveals characteristic vibrational frequencies corresponding to its principal functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
3005	Aromatic C-H stretch	Weak
2965	Asymmetric CH <sub>3</sub> stretch	Weak
2835	Symmetric CH <sub>3</sub> stretch & Aldehyde C-H stretch	Weak
2745	Aldehyde C-H stretch (Fermi resonance)	Weak
1680	C=O (Aldehyde) stretch	Strong
1595	Aromatic C=C stretch	Medium
1575	Aromatic C=C stretch	Strong
1495	Aromatic C=C stretch	Strong
1440	CH <sub>3</sub> asymmetric bend	Medium
1230	Aryl-O-C asymmetric stretch	Strong
1195	In-plane C-H bend	Strong
1150	In-plane C-H bend	Strong
1085	In-plane C-H bend	Strong
875	Out-of-plane C-H bend (p- disubstituted)	Medium
845	Out-of-plane C-H bend (p- disubstituted)	Medium
830	Out-of-plane C-H bend (p- disubstituted)	Strong
785	Out-of-plane C-H bend	Strong

Data sourced from a published crystal structure report of 4-(4-methoxyphenoxy)benzaldehyde.

[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

### $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.90	s	1H	Aldehyde (-CHO)
7.81–7.83	m	2H	Aromatic protons ortho to -CHO
6.99–7.05	m	4H	Aromatic protons meta to -CHO and ortho to -O-
6.92–6.95	m	2H	Aromatic protons meta to -O-
3.83	s	3H	Methoxy (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz.[\[1\]](#)

### $^{13}\text{C}$ NMR Spectroscopic Data

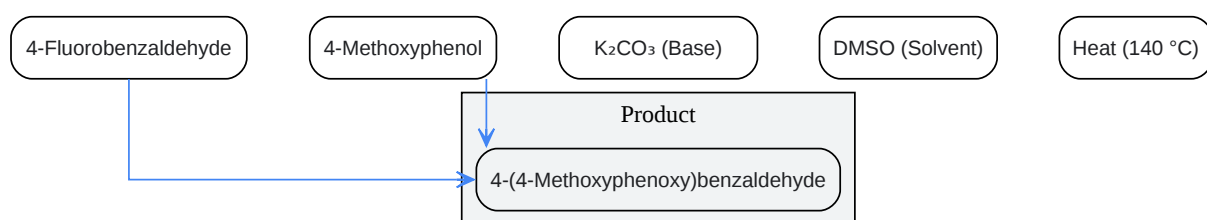
Chemical Shift ( $\delta$ ) ppm	Assignment
190.9	Aldehyde Carbonyl (C=O)
164.2	Aromatic Carbon attached to -OAr
157.0	Aromatic Carbon attached to -OCH <sub>3</sub>
148.3	Quaternary Aromatic Carbon
132.1	Aromatic CH ortho to -CHO
131.0	Quaternary Aromatic Carbon
122.0	Aromatic CH ortho to -OAr
116.9	Aromatic CH meta to -CHO
115.3	Aromatic CH meta to -OCH <sub>3</sub>
55.8	Methoxy Carbon (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Frequency: 126 MHz.[1]

## Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde

The synthesis of 4-(4-Methoxyphenoxy)benzaldehyde can be achieved via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-methoxyphenol.[1][2][3][4][5]

### Reaction Scheme



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Caption: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde.

## Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.<sup>[2][4][5]</sup>

Materials:

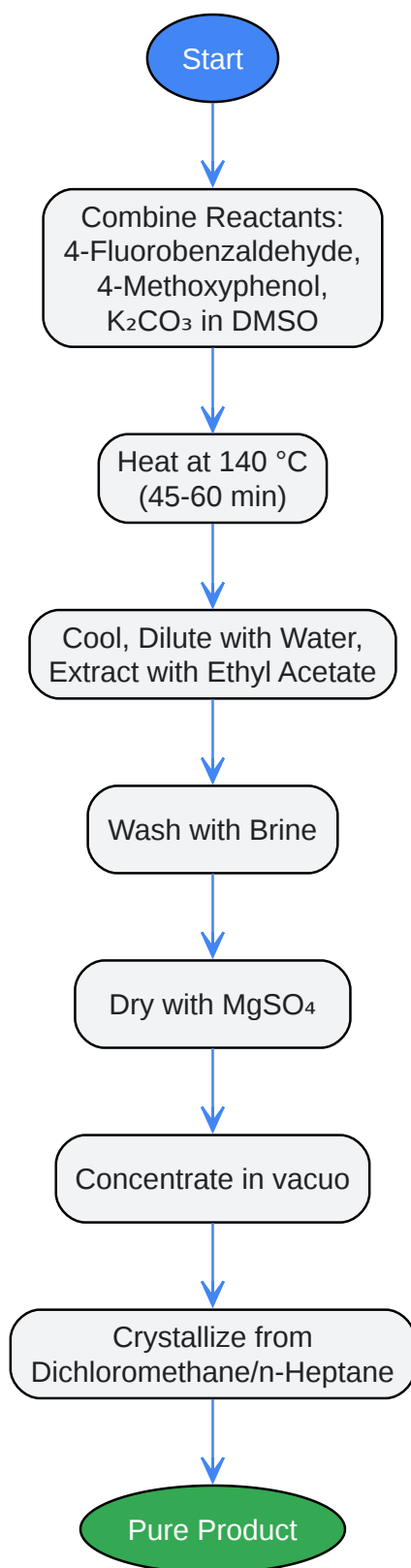
- 4-Fluorobenzaldehyde
- 4-Methoxyphenol
- Potassium Carbonate ( $K_2CO_3$ )
- Dimethyl Sulfoxide (DMSO)
- Deionized Water
- Ethyl Acetate
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Dichloromethane
- n-Heptane

Procedure:

- In a suitable reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).
- Add dimethyl sulfoxide (DMSO) to the mixture.
- Heat the reaction mixture to 140 °C with stirring for approximately 45-60 minutes.
- Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with deionized water and stir for 30 minutes.
- Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.
- Combine the organic layers and wash five times with a saturated aqueous sodium chloride solution (brine) to remove residual DMSO.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.
- For purification, dissolve the crude oil in a minimal amount of dichloromethane, transfer to a crystallization dish, and add n-heptane.
- Allow the solvent to evaporate slowly over several days to facilitate the formation of crystals.
- Wash the resulting crystals with cold n-heptane and dry under vacuum to obtain pure 4-(4-Methoxyphenoxy)benzaldehyde.

## Experimental Workflow



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Caption: General experimental workflow for the synthesis.



## Conclusion

This technical guide has provided a detailed spectroscopic and synthetic overview of 4-(4-Methoxyphenoxy)benzaldehyde, serving as a comprehensive example of the characterization required for such a compound. The provided FT-IR,  $^1\text{H}$  NMR, and  $^{13}\text{C}$  NMR data are essential for its unambiguous identification. The detailed synthesis protocol and workflow offer a clear and reproducible method for its preparation. It is important to reiterate that this information is for the 4-substituted isomer, and further experimental work would be necessary to fully characterize the target molecule, **2-(4-Methoxyphenoxy)benzaldehyde**.

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